1-(2,6-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N6O2/c1-22(2)12-18-10(19-14(21-12)24-3)7-17-13(23)20-11-8(15)5-4-6-9(11)16/h4-6H,7H2,1-3H3,(H2,17,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFHZUDBMMYVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=C(C=CC=C2F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group. One common approach is the reaction of 2,6-difluorobenzene with an appropriate reagent to introduce the urea functionality. Subsequent steps involve the formation of the triazinyl group and the attachment of the dimethylamino and methoxy substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the difluorophenyl group makes it particularly reactive in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as halogenated or nitro-substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its combination of a 2,6-difluorophenyl group and dimethylamino/methoxy substituents on the triazine ring. Below is a comparative analysis with key analogues:
Key Observations :
- Triazine Substituents: The dimethylamino and methoxy groups in the target compound contrast with morpholino substituents in GEDATOLISIB and Compound 14.
- Aryl Group : The 2,6-difluorophenyl moiety is shared with Relugolix, suggesting a role in enhancing metabolic stability or target engagement compared to 2,4-difluorophenyl in Compound 14 .
- Linker Diversity : Unlike sulfonylurea herbicides (e.g., Triflusulfuron), the urea linker in the target compound is less polar, favoring interactions with hydrophobic enzyme pockets .
Biological Activity
1-(2,6-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer therapy and hormonal regulation. This article delves into its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- GnRH Receptor Antagonism : The compound has been identified as a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor. This antagonism leads to decreased levels of luteinizing hormone (LH) in plasma, which is crucial for regulating reproductive functions. In vivo studies demonstrated that oral administration effectively maintained suppressed LH levels for over 24 hours in cynomolgus monkeys at a dose of 3 mg/kg .
- Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown high inhibitory activity against melanoma cell lines (UACC-62), with an IC50 value indicating effective growth inhibition . The structure-activity relationship (SAR) studies suggest that modifications on the triazine ring enhance its antitumor potency.
Efficacy Against Cancer Cell Lines
Recent studies have highlighted the compound's effectiveness against several cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| UACC-62 (Melanoma) | 0.274 | Inhibition of tumor growth via apoptosis |
| MDA-MB-435 (Breast) | 0.709 | Induction of cell cycle arrest |
| SK-MEL-5 (Melanoma) | 0.116 | Stabilization of microtubules |
These findings suggest that the compound not only inhibits cell proliferation but also induces apoptosis through various pathways, including reactive oxygen species (ROS) generation .
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Melanoma Treatment : In an experimental model using B16-F10 murine melanoma, treatment with the compound resulted in significant tumor growth inhibition without evident toxicity . This underscores its potential as a safe therapeutic agent in oncology.
- Hormonal Regulation : The efficacy of the compound as a GnRH antagonist was demonstrated through pharmacokinetic studies showing sustained suppression of hormone levels post-administration . This positions it as a candidate for treating hormone-dependent cancers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
